

Foreword: A Holistic Approach to Compound Validation

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Compound of Interest

Compound Name: *8-Bromoquinolin-6-ol*

Cat. No.: *B1291928*

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In the landscape of drug discovery and materials science, the unambiguous identification and purity verification of a chemical entity are the cornerstones of reliable research. **8-Bromoquinolin-6-ol**, a substituted quinoline, represents a versatile scaffold with significant potential in medicinal chemistry and as a synthetic intermediate. Its utility, however, is entirely dependent on a well-characterized and demonstrably pure starting material. This guide eschews a simple recitation of methods; instead, it provides a strategic framework for the comprehensive analysis of **8-Bromoquinolin-6-ol**. We will explore not only the "how" but, more critically, the "why" behind each analytical choice, empowering researchers to build a self-validating and unimpeachable data package for this important molecule.

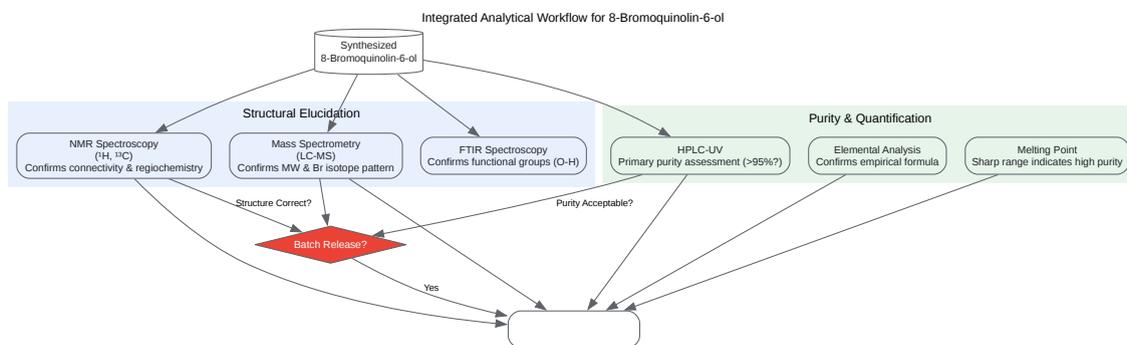
Core Physicochemical & Structural Data

Before delving into complex analytical techniques, a foundational understanding of the molecule's properties is essential. This data informs solvent selection, chromatographic method development, and spectral interpretation.

Property	Value	Source & Rationale
Molecular Formula	C ₉ H ₆ BrNO	Calculated from its structure.
Molecular Weight	224.05 g/mol	Based on isotopic masses.[1]
CAS Number	159925-99-2	Unique chemical identifier.[2]
Appearance	Expected to be an off-white to pale yellow solid	Based on analogous substituted quinolinols.[3]
Key Structural Features	Quinoline core, C6-hydroxyl group, C8-bromine substituent	Defines its chemical reactivity and spectral properties.

The Analytical Workflow: An Integrated Strategy

A single analytical technique is insufficient to confirm both structure and purity. A multi-faceted approach is required where each method provides a unique and complementary piece of the puzzle. The following workflow illustrates a robust strategy for the complete validation of a newly synthesized or sourced batch of **8-Bromoquinolin-6-ol**.



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Caption: Integrated workflow for identity and purity confirmation.

Structural Elucidation: Confirming Molecular Identity

The first critical task is to confirm that the molecule in the vial is, in fact, **8-Bromoquinolin-6-ol**. This involves techniques that probe the molecule's specific atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ^1H and ^{13}C NMR are necessary for an unambiguous assignment.

Causality Behind Experimental Choices:

- **Solvent:** Dimethyl sulfoxide- d_6 (DMSO- d_6) is an excellent choice. Its polarity effectively dissolves the polar quinolinol, and its deuteration prevents solvent signals from obscuring the analyte's spectrum. The phenolic proton of the hydroxyl group is often observable in DMSO- d_6 , which is a key confirmation point.
- **Spectrometer Frequency:** A higher field magnet (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons on the quinoline ring system.[3]

Expected Spectral Data:

Table 1: Predicted ^1H and ^{13}C NMR Data for **8-Bromoquinolin-6-ol** (in DMSO- d_6) | ^1H NMR | Chemical Shift (δ , ppm) | Multiplicity | Assignment Rationale | | :--- | :--- | :--- | :--- | | Phenolic Proton | ~9.5 - 10.5 | singlet (broad) | Labile -OH proton, exchangeable with D_2O . | | H-2 | ~8.8 - 9.0 | doublet of doublets | Ortho to ring nitrogen, significantly downfield. | | H-4 | ~8.4 - 8.6 | doublet of doublets | Influenced by the ring nitrogen. | | H-7 | ~7.8 - 8.0 | singlet or narrow doublet | Adjacent to the bromine atom. | | H-5 | ~7.4 - 7.6 | singlet or narrow doublet | Adjacent to the hydroxyl group. | | H-3 | ~7.5 - 7.7 | doublet of doublets | Standard aromatic region, coupled to H-2 and H-4. | | ^{13}C NMR | Chemical Shift (δ , ppm) | Assignment Rationale | | C-6 | ~155 - 160 | Carbon bearing the electron-donating -OH group, downfield. | | C-2, C-4, C-8a | ~140 - 150 | Carbons adjacent to nitrogen and bridgehead carbons. | | C-8 | ~110 - 115 | Carbon directly attached to bromine, shielded by the halogen. | | Other Aromatics | ~120 - 135 | Remaining aromatic carbons. | Note: These are predicted values based on the analysis of similar structures like 7-bromoquinolin-8-ol and 5,7-dibromo-8-hydroxyquinoline. Actual values may vary slightly.[4][5]

Mass Spectrometry (MS)

MS provides the exact molecular weight, serving as a fundamental check of the compound's identity.

Causality Behind Experimental Choices:

- **Ionization Source:** Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this polar molecule.[3] ESI in positive ion mode is preferred

and will detect the protonated molecule, $[M+H]^+$.

- Key Diagnostic Feature: Bromine has two abundant, naturally occurring isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%). Therefore, any bromine-containing fragment will appear as a pair of peaks (a "doublet") of nearly equal intensity, separated by 2 mass units. This isotopic signature is a definitive confirmation of the presence of a single bromine atom.

Expected Mass Spectrum Data:

- $[M+H]^+$: A pair of peaks at m/z 223.97 and 225.97 (for $\text{C}_9\text{H}_7^{79}\text{BrNO}^+$ and $\text{C}_9\text{H}_7^{81}\text{BrNO}^+$).
- $[M+\text{Na}]^+$: A potential adduct may be seen at m/z 245.95 and 247.95.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups.

Expected FTIR Data (KBr pellet or ATR):

- $\sim 3200\text{-}3500\text{ cm}^{-1}$ (broad): O-H stretching vibration from the phenolic hydroxyl group.
- $\sim 1550\text{-}1620\text{ cm}^{-1}$: C=C and C=N stretching vibrations characteristic of the quinoline aromatic system.
- $\sim 1200\text{-}1300\text{ cm}^{-1}$: C-O stretching of the phenol.
- $\sim 500\text{-}600\text{ cm}^{-1}$: C-Br stretching vibration.

Purity Assessment: Quantifying the Analyte

Once identity is confirmed, the next crucial step is to determine the purity of the material. This is paramount for accurate dosing in biological assays and for stoichiometric control in subsequent chemical reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for purity analysis, capable of separating the main compound from synthesis-related impurities and degradation products.[6]

Causality Behind Method Design:

- Technique: Reversed-phase HPLC (RP-HPLC) is the logical choice. **8-Bromoquinolin-6-ol** has moderate polarity, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase.
- Column: A C18 column is a robust, general-purpose choice for separating a wide range of small molecules and provides excellent resolution for quinoline derivatives.[6]
- Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) is ideal. The acid serves to protonate the quinoline nitrogen, ensuring a single ionic state and leading to sharp, symmetrical peaks. Formic acid is also volatile, making the method compatible with mass spectrometry (LC-MS).[6][7]
- Detection: The extended aromatic system of the quinoline core absorbs UV light strongly. A wavelength of ~254 nm is a good starting point for detection.[6]

Table 2: Recommended HPLC Method Parameters

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	10% B to 90% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm
Injection Volume	10 µL

| Sample Preparation | 1 mg/mL in Methanol or DMSO |

Data Interpretation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A result of $\geq 98\%$ is typically considered high purity for research and development purposes.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a classic, bulk-level confirmation of the empirical formula and, by extension, purity.

Table 3: Theoretical vs. Found Elemental Composition

Element	Theoretical %	Acceptable Found Range
Carbon (C)	48.25%	48.25 \pm 0.4%
Hydrogen (H)	2.70%	2.70 \pm 0.4%

| Nitrogen (N) | 6.25% | 6.25 \pm 0.4% |

A result where the "found" values are within $\pm 0.4\%$ of the theoretical values is strong evidence of high purity and correct elemental composition.^[4]

Melting Point Determination

A pure crystalline solid will have a sharp, well-defined melting point range (typically $< 2^\circ\text{C}$). Impurities tend to depress and broaden the melting point range. This simple, physical measurement serves as an excellent, albeit qualitative, indicator of purity.

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory execution.

Protocol 1: NMR Sample Preparation

- Accurately weigh 5-10 mg of **8-Bromoquinolin-6-ol** directly into a clean, dry NMR tube.
- Add approximately 0.7 mL of DMSO- d_6 using a glass pipette.

- Cap the NMR tube securely and vortex for 30 seconds to ensure complete dissolution. If necessary, gently warm the sample.
- Insert the tube into the NMR spinner and place it in the spectrometer for analysis.

Protocol 2: HPLC Purity Analysis

- Mobile Phase Preparation:
 - Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix and degas.
 - Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix and degas.
- Sample Preparation:
 - Accurately weigh ~1 mg of **8-Bromoquinolin-6-ol** into a 1.5 mL microcentrifuge tube.
 - Add 1.0 mL of methanol and vortex until fully dissolved.
 - Filter the solution through a 0.45 μm syringe filter into an HPLC vial.
- System Setup and Execution:
 - Install the C18 column and set the column oven to 30 °C.
 - Purge the HPLC system with both mobile phases.
 - Equilibrate the column with the initial mobile phase conditions (e.g., 10% B) for at least 15 minutes at 1.0 mL/min until a stable baseline is achieved.
 - Set the UV detector to 254 nm.
 - Inject 10 μL of the sample and run the gradient method.
 - Integrate all peaks and calculate the area percent of the main peak to determine purity.

Conclusion: A Triad of Confidence

The characterization of a compound like **8-Bromoquinolin-6-ol** rests on a triad of analytical confidence: Identity, Purity, and Quantification. By integrating the structural elucidation techniques of NMR, MS, and IR with the rigorous purity assessments from HPLC and Elemental Analysis, a complete and defensible profile of the molecule is achieved. This holistic approach ensures that subsequent research built upon this compound is sound, reproducible, and scientifically valid.

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